molecular formula C9H6BrClN2S B1528983 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline CAS No. 1003043-76-2

6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline

カタログ番号: B1528983
CAS番号: 1003043-76-2
分子量: 289.58 g/mol
InChIキー: JVOCVKFAENOWJO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline (CAS 1003043-76-2) is a halogen- and sulfur-substituted quinazoline derivative of high interest in medicinal chemistry and drug discovery, particularly for developing novel anticancer agents. Quinazoline is a privileged scaffold in medicinal chemistry, and the presence of a bromine atom at the 6-position is a key feature known to enhance anticancer effects . This compound serves as a versatile and multifunctional synthetic intermediate. The chloro group at position 4 is an excellent leaving group, amenable to nucleophilic substitution with various amines and other nucleophiles to create diverse 4-substituted quinazoline libraries . The methylsulfanyl group at position 2 can be modified or oxidized to access further derivatives, allowing for significant structural diversification around the core quinazoline framework . Researchers are increasingly focusing on quinazoline-based compounds for targeted therapies. Several FDA-approved quinazoline-derived drugs, such as Erlotinib, Gefitinib, and Lapatinib, target the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology . The specific substitution pattern of this compound makes it a valuable precursor for synthesizing novel molecules aimed at inhibiting EGFR and other kinase targets . The compound is typically characterized by techniques including 1H-NMR, 13C-NMR, and mass spectroscopy to confirm its structure and purity . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use.

特性

IUPAC Name

6-bromo-4-chloro-2-methylsulfanylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2S/c1-14-9-12-7-3-2-5(10)4-6(7)8(11)13-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOCVKFAENOWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=C(C=C2)Br)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728511
Record name 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003043-76-2
Record name 6-Bromo-4-chloro-2-(methylthio)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003043-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthesis of 6-Bromo-4-chloroquinazoline Intermediate

A patented method for preparing 6-bromo-4-chloroquinoline derivatives (structurally related to quinazoline) involves a three-step sequence starting from 4-bromoaniline and ethyl propiolate, followed by cyclization and chlorination steps:

Step Reaction Description Conditions Yield (%)
1 Michael addition of ethyl propiolate to 4-bromoaniline in methanol under inert atmosphere 30–50 °C, N2 atmosphere Not specified
2 Cyclization of 3-(4-bromoaniline)ethyl acrylate in diphenyl ether 200–220 °C 87% (for quinoline-4-one intermediate)
3 Chlorination of 6-bromoquinoline-4(1H)-one with phosphorus oxychloride in toluene Reflux at 115 °C, 4 h 32–93% (varies by step and purification)

This method yields the 6-bromo-4-chloroquinoline intermediate with an overall improved yield (up to 70%) compared to prior art (26–42%), making it suitable for industrial scale-up due to its operational simplicity and environmental friendliness.

Halogenation Specifics

  • Phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) is commonly used to introduce the 4-chloro substituent via chlorination of the quinoline or quinazoline-4-one precursor.
  • Bromination at position 6 is typically introduced early in the synthesis, often starting from 4-bromoaniline or via selective bromination using N-bromosuccinimide (NBS).

Introduction of the Methylsulfanyl Group at Position 2

Thiolation via Nucleophilic Substitution

The methylsulfanyl group (-SCH3) at position 2 of the quinazoline ring can be introduced by reacting the 2-chloroquinazoline intermediate with methylthiolate or methylthiol reagents:

  • Reaction of 6-bromo-2-mercapto-4-chloroquinazoline intermediates with methyl iodide or methyl halides in the presence of a base such as potassium carbonate in polar aprotic solvents (e.g., DMF) leads to methylthio substitution at position 2.

Alternative Thiation via Thione Intermediates

  • Conversion of quinazolin-4(3H)-one derivatives to quinazolin-4(3H)-thione intermediates using phosphorus pentasulfide and pyridine under reflux conditions.
  • Subsequent methylation of the thione sulfur with methyl iodide in basic methanol yields 4-(methylthio)quinazoline derivatives.

This approach, while effective, involves sulfur reagents that have drawbacks such as strong odors and toxicity, complicating industrial-scale operations.

Representative Synthetic Route Summary

Step Intermediate/Product Reagents/Conditions Notes
1 4-Bromoaniline + ethyl propiolate → 3-(4-bromoaniline)ethyl acrylate Methanol, N2, 30–50 °C Michael addition
2 Cyclization to 6-bromoquinoline-4(1H)-one Diphenyl ether, 200–220 °C High yield cyclization
3 Chlorination to 6-bromo-4-chloroquinoline POCl3 or PCl3, toluene, reflux Halogenation
4 Thiolation to 6-bromo-4-chloro-2-(methylsulfanyl)quinazoline Methyl iodide, base (K2CO3), DMF or methanol Methylthio substitution

Research Findings and Analytical Data

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) confirms the substitution pattern, with characteristic chemical shifts for methylthio protons and aromatic hydrogens.
  • Mass spectrometry verifies molecular weight consistent with this compound (MW ~289.58 g/mol).
  • The total yield of the multi-step synthesis can reach approximately 70% with optimized conditions, significantly improving over older methods.

Industrial and Environmental Considerations

  • The use of phosphorus oxychloride and phosphorus pentasulfide requires careful handling due to corrosiveness and toxicity.
  • Sulfur-containing reagents produce malodorous and toxic byproducts (e.g., methanethiol), which pose challenges for industrial-scale synthesis and waste management.
  • Recent patents emphasize environmentally friendly and cost-effective procedures with simplified purification steps to enhance scalability.

Summary Table of Preparation Methods

Aspect Method 1: Multi-step Halogenation and Cyclization Method 2: Thiation via Thione Intermediate Method 3: Direct Methylthio Substitution
Starting Material 4-Bromoaniline, ethyl propiolate Quinazolin-4(3H)-one derivatives 6-Bromo-2-mercapto-4-chloroquinazoline
Key Reagents POCl3, diphenyl ether, toluene Phosphorus pentasulfide, pyridine, methyl iodide Methyl iodide, K2CO3, DMF
Reaction Conditions Heating 30–220 °C, inert atmosphere Reflux 24 h, methanol methylation Room temp to mild heating
Yield Up to 70% overall Moderate, limited by sulfur reagent handling High yields reported
Industrial Suitability Good, with environmental considerations Limited due to odor/toxicity Good, but requires careful base handling
Analytical Confirmation NMR, MS, crystallography NMR, MS NMR, MS

化学反応の分析

Nucleophilic Substitution at the 4-Chloro Position

The chlorine atom at position 4 is highly reactive toward nucleophilic substitution due to its electron-withdrawing environment. Key reactions include:

Reaction TypeConditionsProductYieldSource
Amine substitutionTHF/DMF, NaH, rt4-Morpholino derivative43%
Alkoxy substitutionNaH, DMF, reflux4-Alkoxyquinazoline derivatives35–79%

For example, reaction with trans-4-morpholinocyclohexanol under basic conditions yields a morpholino-substituted quinazoline, a precursor for kinase inhibitors . Chlorine can also be replaced by iodide using NaI in acetonitrile .

Cross-Coupling at the 6-Bromo Position

The bromine atom facilitates palladium-catalyzed cross-coupling reactions, enabling aryl or heteroaryl group introduction:

Reaction TypeCatalytic SystemProduct ApplicationSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivatives for EGFR inhibitors
Buchwald-HartwigPd₂(dba)₃, XPhos, Cs₂CO₃Aminated derivatives for anticancer agents

These reactions are pivotal in generating analogs for kinase inhibition studies, such as EGFR-targeted compounds .

Modification of the 2-Methylsulfanyl Group

The methylsulfanyl group undergoes oxidation or displacement:

  • Oxidation to Sulfone :
    Treatment with m-CPBA or H₂O₂/CH₃COOH converts the methylsulfanyl group to a sulfone, enhancing electrophilicity for further substitutions.

  • Nucleophilic Displacement :
    The methylsulfanyl group is displaced by amines or hydrazines under acidic or basic conditions to form thioether or hydrazine derivatives .

Functionalization of the Quinazoline Core

The quinazoline ring participates in condensation and cyclization reactions:

  • Schiff Base Formation : Reaction with aldehydes (e.g., 4-methoxybenzaldehyde) yields imine-linked derivatives .

  • Azetidinone Synthesis : Condensation with chloroacetyl chloride forms β-lactam-fused quinazolines, evaluated for antimicrobial activity .

Halogen Exchange Reactions

The bromine atom can be substituted via halogen exchange:

  • Iodination : Using NaI in acetonitrile replaces bromine with iodine, though this is less common than chlorine substitution .

Key Mechanistic Insights

  • Nucleophilic Aromatic Substitution : The 4-chloro group’s reactivity is enhanced by adjacent electron-withdrawing substituents, favoring SNAr mechanisms .

  • Oxidative Pathways : The methylsulfanyl group’s oxidation to sulfone follows a radical or electrophilic mechanism, depending on the oxidizing agent.

科学的研究の応用

Medicinal Chemistry

One of the primary applications of 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline is in the field of medicinal chemistry , particularly in the development of novel pharmaceuticals. This compound serves as a scaffold for designing new drug candidates, especially those targeting specific biological pathways such as tyrosine kinases involved in cancer progression.

Anticancer Activity

Research has shown that quinazoline derivatives exhibit potent anticancer properties, particularly as inhibitors of the epidermal growth factor receptor (EGFR). For example, compounds structurally related to this compound have demonstrated significant inhibitory activities against various cancer cell lines, with IC50 values often in the nanomolar range. These compounds can inhibit autophosphorylation of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival .

Table 1: Anticancer Activity of Quinazoline Derivatives

CompoundCell LineIC50 (μM)
This compoundA4310.12
Related derivativeMCF-70.19
Standard drug (Erlotinib)A4310.03

Agrochemicals

In the agrochemical sector, this compound is utilized for synthesizing pesticides, herbicides, and fungicides . Its structural features allow for the design of active ingredients that effectively target specific pests or diseases in agricultural settings. The compound's ability to act as a building block for more complex agrochemical agents enhances its applicability in crop protection strategies .

Materials Science

The compound also finds applications in materials science . It can be incorporated into polymers or used as a precursor for surface modifications to develop materials with tailored properties, such as enhanced conductivity or optical characteristics. This versatility allows researchers to create functional materials suitable for various industrial applications .

Beyond its anticancer properties, this compound exhibits potential antimicrobial and anti-inflammatory activities. Studies have indicated that derivatives of quinazoline can inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) that suggest significant antimicrobial efficacy .

Table 2: Antimicrobial Activity of Quinazoline Derivatives

CompoundBacterial StrainMIC (μg/mL)
This compoundS. aureus ATCC 259230.98
Related derivativeE. coli ATCC 259221.50

Case Studies and Research Findings

Numerous studies have documented the synthesis and biological evaluation of quinazoline derivatives, including those based on this compound:

  • EGFR Inhibition : A study demonstrated that certain derivatives exhibited IC50 values significantly lower than those of standard EGFR inhibitors like gefitinib, indicating their potential as effective anticancer agents .
  • Antimicrobial Properties : Research highlighted the antimicrobial activity of quinazoline derivatives against resistant bacterial strains, suggesting their utility in developing new antibiotics .

作用機序

The mechanism of action of 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline involves its interaction with specific molecular targets, such as kinases or other enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include signal transduction cascades that regulate cellular processes like proliferation, differentiation, and apoptosis.

類似化合物との比較

Table 1: Substituent Effects on Physicochemical Properties

Compound Name Substituents (Positions) Molecular Weight (g/mol) Solubility Key Applications/Reactivity
6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline 6-Br, 4-Cl, 2-SMe ~289.5 Slightly soluble* Intermediate; potential kinase inhibitor
6-Bromo-2,4-dichloroquinazoline 6-Br, 2-Cl, 4-Cl 277.93 Slightly soluble Organic synthesis intermediate
6-Bromo-4-chloro-3-(4′-fluorophenyl)quinazoline 6-Br, 4-Cl, 3-(4-F-Ph) Not reported Not specified Biological evaluation (e.g., kinase inhibition)
6-Bromo-2-chloro-8-methoxyquinazoline 6-Br, 2-Cl, 8-OMe ~263.5† Not reported Research chemical
4-Chloro-2-(4-bromophenyl)quinazoline 4-Cl, 2-(4-Br-Ph) ~333.6‡ Low (precipitates) Anticancer agent synthesis
6-Bromo-4-chloro-2-(tert-butyl)quinazoline 6-Br, 4-Cl, 2-(C(CH₃)₃) ~313.6§ Likely low Steric hindrance studies

*Inferred from similar halogenated quinazolines ; †Calculated from formula C₈H₅BrClN₂O; ‡Calculated from C₁₄H₉BrClN₂; §Calculated from C₁₂H₁₂BrClN₂.

Pharmacological and Industrial Relevance

  • The target compound’s SMe group could modulate target binding through hydrophobic interactions, unlike halogenated analogs.
  • Synthetic Utility : 6-Bromo-2,4-dichloroquinazoline is widely used as a scaffold for further functionalization, while the target compound’s SMe group offers a unique handle for thiol-specific reactions (e.g., disulfide bridging).

生物活性

6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure allows it to act as a scaffold for the development of various therapeutic agents, especially those targeting cancer.

The compound features a bromine atom at the 6-position and a chlorine atom at the 4-position of the quinazoline ring, along with a methylsulfanyl group at the 2-position. These substituents are crucial for its biological activity, influencing both its pharmacokinetic properties and its interaction with biological targets.

Biological Activity Overview

Recent studies have explored the biological activities of quinazoline derivatives, including this compound. The following sections summarize key findings related to its anticancer properties, mechanisms of action, and molecular interactions.

Anticancer Activity

  • Cytotoxicity Studies :
    • Research indicates that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer) cell lines. Specifically, one study reported an IC50 of 5.9 µM for a related compound against A549 cells, highlighting the potential potency of this class of compounds .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation. For example, several studies have indicated that quinazoline derivatives can inhibit epidermal growth factor receptor (EGFR) autophosphorylation, a critical step in many cancer signaling pathways .
  • Cell Cycle Arrest :
    • Flow cytometry analyses have demonstrated that treatment with compounds like this compound can induce cell cycle arrest at specific phases. For instance, significant accumulation in the S phase was observed in treated A549 cells, suggesting that these compounds may interfere with DNA synthesis .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is essential for optimizing efficacy:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as bromine and chlorine enhances the anticancer activity by improving binding affinity to target proteins like EGFR .
  • Substituents : Variations in substituents at different positions on the quinazoline ring can significantly alter potency. For example, modifications at the 3 and 4 positions have been shown to yield higher inhibitory activity against cancer cell lines .

Case Studies

Several studies have specifically evaluated the biological activities of quinazoline derivatives:

Study ReferenceCompoundCell LineIC50 Value (µM)Mechanism
6nA5495.9EGFR Inhibition
VariousMCF-7<0.1Tyrosine Kinase Inhibition
RelatedHepG2<0.3Autophosphorylation Inhibition

Q & A

Q. Optimization Tips :

  • Temperature Control : Maintain reflux temperatures (e.g., 78°C in anhydrous THF for lithiation reactions) .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF for nucleophilic substitutions) .
  • Purity Monitoring : Employ TLC (cyclohexane:ethyl acetate, 2:1) and HPLC to track reaction progress .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR in DMSO-d₆ resolves substituent environments (e.g., δ 2.51 ppm for methyl groups) .
  • Infrared Spectroscopy (IR) : Key peaks include ν(C=O) at ~1705 cm⁻¹ and ν(C-Br) at ~528 cm⁻¹ .
  • X-ray Crystallography : SHELX and ORTEP-3 software refine crystal structures, confirming bond lengths (e.g., C–S: 1.76 Å) and angles .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using reverse-phase columns .

Q. Table 1: Representative Spectral Data

TechniqueKey ObservationsReference
¹H NMRδ 7.39–8.11 ppm (aromatic protons)
X-ray DiffractionSpace group P2₁/c, Z = 4
IR3090 cm⁻¹ (N–H stretch)

How do variations in substituent positions affect the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

  • Steric Effects : Bulky groups at position 2 (e.g., methylsulfanyl) hinder nucleophilic attack at position 4, favoring regioselectivity at position 6 .
  • Electronic Effects : Electron-withdrawing substituents (e.g., Cl at position 4) activate the quinazoline ring for SNAr reactions, as seen in sulfonation studies .
  • Contradiction Analysis : Contrasting results in sulfonation (e.g., unexpected 8-sulfonyl vs. 7-sulfonyl products) arise from solvent polarity and temperature differences . Validate via LC-MS and 2D NMR.

What computational methods are recommended for predicting the biological activity of quinazoline derivatives like this compound?

Advanced Research Question

  • In Silico Profiling : Use molecular docking (AutoDock Vina) to assess binding affinity with target enzymes (e.g., EGFR kinase) .
  • ADMET Prediction : Tools like SwissADME evaluate bioavailability (%ABS >60) and blood-brain barrier penetration .
  • QSAR Models : Correlate substituent electronegativity (e.g., Br, Cl) with antibacterial IC₅₀ values .

How can crystallographic data resolve contradictions in the structural elucidation of quinazoline derivatives?

Advanced Research Question

  • Software Tools : SHELXL refines disordered structures (e.g., methylsulfanyl orientation) with R factors <0.05 .
  • Twinning Analysis : ORTEP-3 visualizes twinned crystals, resolving ambiguities in bond lengths (e.g., C–Br: 1.89 Å vs. 1.92 Å) .
  • Case Study : Conflicting NMR data for 6-bromo-8-sulfonyl derivatives were resolved via X-ray data showing anti-periplanar sulfonyl group geometry .

What strategies mitigate side reactions during the functionalization of this compound?

Advanced Research Question

  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl with TMSCl) during alkylation .
  • Catalytic Systems : Pd(OAc)₂/Xantphos enhances coupling efficiency in Suzuki reactions, reducing bromo-dehalogenation byproducts .
  • Reaction Monitoring : Real-time FT-IR tracks intermediate formation (e.g., imine vs. amide pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。